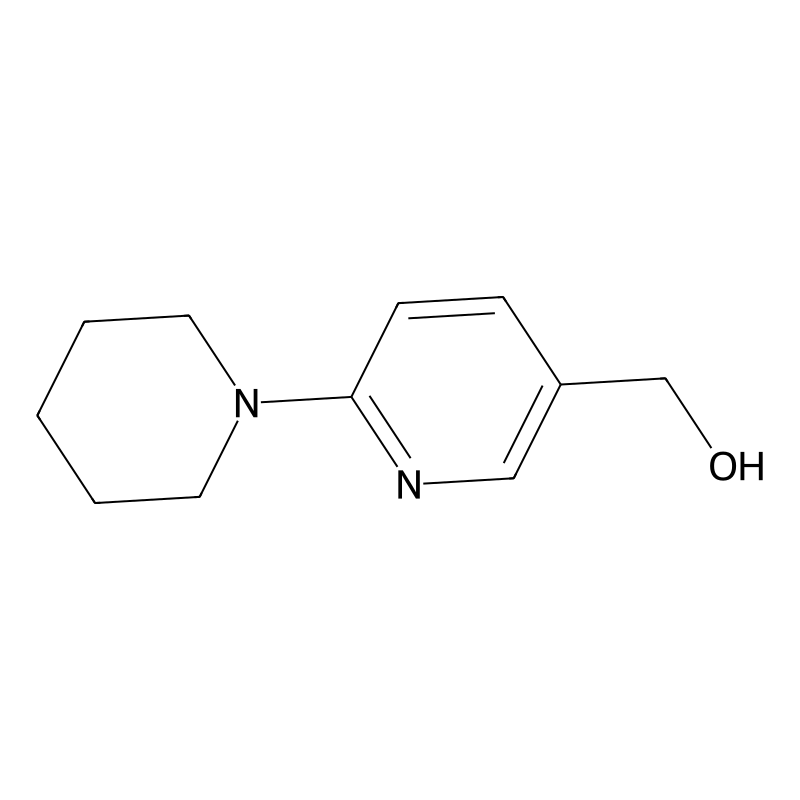

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Pharmaceutical Industry

Synthesis of Biologically Active Piperidines

Drug Discovery

- “6-Piperidin-1-yl-3-(hydroxymethyl)pyridine” is a specialty product for proteomics research applications .

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Proteomics Research

Synthesis of Biologically Active Piperidines

Drug Discovery

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine is a heterocyclic organic compound characterized by the presence of a piperidine ring and a pyridine moiety, with a hydroxymethyl group attached to the pyridine. Its molecular formula is , and it has a molecular weight of approximately 205.25 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity.

The chemical reactivity of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine is influenced by the functional groups present in its structure. The hydroxymethyl group can participate in various reactions, such as:

- Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

- Esterification: It can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, which are common in piperidine derivatives.

These reactions provide pathways for synthesizing more complex derivatives or modifying the compound for specific applications.

The synthesis of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine can be achieved through various methods:

- One-Pot Synthesis: This approach combines multiple reactions into a single step, allowing for efficient synthesis from readily available precursors.

- Pyridine Derivatives Synthesis: Techniques involving the modification of existing pyridine compounds through substitution reactions can yield this compound.

- Piperidine Derivatives Formation: Utilizing piperidine as a starting material and introducing functional groups through alkylation or acylation reactions can also lead to the desired product.

Recent advancements in synthetic methodologies, such as visible-light-mediated reactions and metal-free conditions, have improved the efficiency and selectivity of these processes .

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine has potential applications in several fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting neurological disorders or infections.

- Chemical Research: It can be used as a building block in synthesizing more complex organic molecules.

- Agriculture: Similar compounds have been explored for use as agrochemicals due to their biological activity against pests.

Interaction studies involving 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, examining its interaction with neurotransmitter receptors could provide insights into its CNS activity.

Several compounds share structural similarities with 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Piperidinophenol | 4-Piperidinophenol | Contains a hydroxyl group directly on the piperidine ring; known for analgesic properties. |

| 1-(3-Hydroxyphenyl)piperidin | 1-(3-Hydroxyphenyl)piperidin | Features a phenolic group; studied for its potential neuroprotective effects. |

| 2-Methylpyridine | 2-Methylpyridine | A simple pyridine derivative; widely used as a solvent and reagent in organic synthesis. |

Uniqueness

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine is unique due to its combination of both piperidine and pyridine functionalities along with a hydroxymethyl group, which may enhance its biological activity compared to simpler analogs. This structural diversity allows for varied interactions within biological systems, making it an interesting candidate for further research.

Hydroxymethyl Group Introduction Strategies

The 3-hydroxymethyl group is installed via two primary routes:

- Reduction of carboxylic acids: 3-Pyridinecarboxylic acid undergoes reduction using LiAlH4 or NaBH4/I2, achieving >90% yield [3].

- N-Heterocyclic carbene (NHC)-catalyzed hydroxymethylation: Aldehydes react with paraformaldehyde under NHC catalysis (e.g., triazolium salt catalysts) to form hydroxymethyl ketones. While typically applied to aldehydes, this method can be adapted for pyridine carbaldehydes [4]:

$$

\ce{R-CHO + CH2O -> R-CH(OH)CH2OH}

$$

Yields range from 60–74% under optimized conditions (THF, N(iPr)2Et base) [4].

Metal-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Suzuki-Miyaura cross-coupling enables diversification of the pyridine core. Key applications include:

- Aryl/heteroaryl functionalization: Halogenated intermediates (e.g., 6-bromo-3-(hydroxymethyl)pyridine) undergo coupling with boronic acids using Pd(PPh3)4/K3PO4 at 140°C [3] [5].

- Bimetallic catalysis: Ru-Co nanoparticles enhance efficiency in piperidine synthesis, suggesting applicability for analogous pyridine systems [6].

Table 1: Cross-Coupling Applications for Pyridine Derivatives

| Substrate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| 6-Bromo-3-hydroxymethylpyridine | Arylboronic acid | Pd(PPh3)4/K3PO4 | 85–92 [3] [5] |

| 2-Chloro-5-hydroxymethylpyridine | Piperidinylboronate | PdCl2(dppf)/K2CO3 | 78 [5] |

Protecting Group Strategies for Selective Functionalization

Selective protection of the hydroxymethyl group is critical during piperidine coupling:

- Silyl ethers: tert-Butyldimethylsilyl (TBDMS) protection allows orthogonal deprotection under mild fluoride conditions (e.g., TBAF) [3].

- Acetate esters: Acetylation with acetic anhydride enables stability under basic conditions, with deprotection via K2CO3/MeOH [3].

Deprotection occurs without disturbing the piperidinyl-pyridine bond, as verified by NMR [3].

Green Chemistry Approaches in Large-Scale Synthesis

Sustainable synthesis leverages:

- Catalytic amination: Ru-Co bimetallic catalysts (e.g., Ru1Co40/HAP) facilitate piperidine coupling at 94.2 mol·molRu−1·h−1 efficiency, reducing noble metal use [6].

- Solvent-free conditions: Mitsunobu reactions for ether linkages proceed without solvents, minimizing waste [3].

- Bio-based feedstocks: Furfural-derived pyridines offer renewable carbon sources, though direct routes to 3-hydroxymethylpyridine remain exploratory [6].

Table 2: Green Metrics for Key Reactions

| Method | PMI* | E-factor | Catalyst Loading |

|---|---|---|---|

| Ru-Co catalytic amination | 3.2 | 8.5 | 0.05 mol% Ru [6] |

| Solvent-free Mitsunobu | 1.8 | 2.1 | N/A [3] |

*Process Mass Intensity

The protonation behavior of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine involves two distinct basic nitrogen centers, each exhibiting markedly different basicity characteristics. Understanding these protonation equilibria is crucial for predicting the compound's behavior under physiological and analytical conditions.

Dual Nitrogen Center Basicity

The compound contains both a pyridine nitrogen (aromatic, sp² hybridized) and a piperidine nitrogen (aliphatic, sp³ hybridized), resulting in a significant difference in their respective pKa values [1] [2]. Based on structural analogy to related compounds, the piperidine nitrogen exhibits substantially higher basicity than the pyridine nitrogen.

The piperidine nitrogen, being sp³ hybridized and aliphatic in nature, demonstrates a pKa value of approximately 11.16, characteristic of saturated heterocyclic amines [1] [3]. This high basicity results from the electron-donating effect of the alkyl carbons and the increased electron density on the nitrogen atom in the sp³ hybridized state [2].

In contrast, the pyridine nitrogen shows significantly lower basicity with a pKa value around 5.2-5.26 [1] [3]. The reduced basicity stems from the sp² hybridization and aromatic character of the pyridine ring, where the nitrogen lone pair participates in the aromatic π-electron system, making it less available for protonation [2].

Sequential Protonation Pattern

Nuclear magnetic resonance studies of analogous compounds have revealed that protonation occurs in a stepwise manner [4]. The piperidine nitrogen undergoes protonation first due to its higher basicity, followed by protonation of the pyridine nitrogen at lower pH values. This sequential protonation behavior has been confirmed through pH-controlled titration studies, where distinct pKa values can be observed for each nitrogen center [4].

The hydroxymethyl substituent at the 3-position of the pyridine ring may exert a mild electron-donating effect, potentially increasing the basicity of the pyridine nitrogen slightly compared to unsubstituted pyridine [5]. However, this effect is expected to be minimal given the distance from the nitrogen center and the primarily inductive nature of the hydroxymethyl group.

Physiological Implications

At physiological pH (7.4), the compound exists predominantly in the monoprotonated form, with the piperidine nitrogen carrying the positive charge while the pyridine nitrogen remains neutral [4] [3]. This protonation state significantly influences the compound's solubility, membrane permeability, and potential biological interactions.

Solubility Profile Analysis in Various Solvent Systems

The solubility characteristics of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine are governed by multiple structural features that contribute to both hydrophilic and lipophilic properties. The compound's amphiphilic nature results from the polar hydroxymethyl group and basic nitrogen centers balanced against the aromatic ring systems.

Aqueous Solubility

The compound exhibits enhanced water solubility compared to simple pyridine derivatives due to several structural factors [6] [7]. The hydroxymethyl group contributes significantly to hydrophilicity through hydrogen bonding capabilities with water molecules [5]. Additionally, both nitrogen centers can participate in hydrogen bonding interactions, either as proton acceptors in their neutral forms or as charged species when protonated.

The dual nitrogen centers provide multiple sites for ionization, creating charged species that dramatically increase water solubility across a wide pH range [8]. At physiological pH, the predominantly monoprotonated form exhibits excellent aqueous solubility due to favorable electrostatic interactions with water molecules.

Organic Solvent Compatibility

The compound demonstrates good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [6] [7]. The pyridine ring system provides aromatic character that facilitates dissolution in moderately polar organic media, while the piperidine ring contributes additional lipophilic character.

In less polar solvents such as chloroform and dichloromethane, solubility is moderate, primarily dependent on the neutral form of the compound [7]. The hydroxymethyl group may limit solubility in highly nonpolar solvents due to its polar nature and hydrogen bonding requirements.

pH-Dependent Solubility

The solubility profile exhibits strong pH dependence due to the ionizable nitrogen centers [9]. At low pH values (pH < 3), both nitrogen atoms undergo protonation, creating a divalent cation with exceptional water solubility but limited organic solvent compatibility. At intermediate pH values (pH 3-9), the monoprotonated form predominates, maintaining good aqueous solubility while retaining some organic solvent compatibility [4].

At high pH values (pH > 11), the neutral form becomes prevalent, potentially reducing aqueous solubility while improving compatibility with organic solvents. This pH-dependent behavior is crucial for pharmaceutical formulation and analytical method development.

Thermal Stability and Degradation Kinetics

The thermal behavior of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine reflects the inherent stability of the pyridine and piperidine ring systems, modulated by the presence of the hydroxymethyl functional group. Understanding these thermal properties is essential for storage, handling, and processing considerations.

Thermal Stability Range

Based on studies of related pyridine compounds, the compound exhibits good thermal stability under ambient and moderately elevated temperatures [10] [11]. Pyridine derivatives generally demonstrate stability up to 150°C for extended periods under inert conditions [10]. The piperidine moiety contributes additional stability due to the saturated nature of the six-membered ring, though it may be slightly more susceptible to oxidative degradation than the aromatic pyridine ring [12].

The hydroxymethyl group represents the most thermally labile component of the molecule, potentially undergoing dehydration or oxidation reactions at elevated temperatures [13]. Thermal gravimetric analysis of related hydroxymethyl-substituted heterocycles indicates initial mass loss events corresponding to functional group decomposition before ring degradation occurs [13].

Degradation Pathways

The primary thermal degradation pathway likely involves initial transformation of the hydroxymethyl group through dehydration to form an aldehyde intermediate, followed by further oxidation or polymerization reactions [12]. This process typically occurs above 180-200°C, based on analogous compounds [11].

Secondary degradation processes may include N-dealkylation of the piperidine ring, particularly at temperatures exceeding 250°C [14]. The pyridine ring system demonstrates exceptional thermal stability, often surviving temperatures above 300°C before undergoing ring-opening or fragmentation reactions [15] [16].

Kinetic Parameters

Thermal degradation kinetics follow first-order or pseudo-first-order behavior for most organic heterocycles [12]. The activation energy for initial degradation steps typically ranges from 80-150 kJ/mol for substituted pyridine derivatives [12]. The presence of the hydroxymethyl group may lower the activation energy slightly compared to unsubstituted analogs due to the relative weakness of the C-OH bond.

Environmental factors such as oxygen availability, moisture content, and pH significantly influence degradation rates [12]. Under inert atmospheres, thermal stability improves substantially, extending the useful temperature range for processing and analysis.

Chromatographic Retention Behavior and High Performance Liquid Chromatography Method Development

The chromatographic behavior of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine encompasses multiple interaction mechanisms that depend on the stationary phase chemistry, mobile phase composition, and pH conditions. The compound's dual nitrogen centers and hydroxymethyl functionality provide diverse interaction sites for chromatographic separations.

Reversed-Phase Liquid Chromatography

In reversed-phase systems using C8 or C18 stationary phases, the compound exhibits moderate retention due to the balance between hydrophobic aromatic interactions and polar hydroxymethyl group interactions [17] [18]. The retention time decreases significantly as the mobile phase pH increases above the pKa values of the nitrogen centers, reflecting the transition from charged to neutral species.

Optimal separation conditions typically employ acidic mobile phases (pH 2.5-3.5) to ensure consistent protonation states and reproducible retention times [19] [20]. The addition of ion-pairing reagents such as trifluoroacetic acid or formic acid improves peak shape and reduces tailing associated with basic compounds on silica-based stationary phases.

Normal-Phase Chromatography

On polar stationary phases such as silica or aminopropyl-bonded phases, the compound demonstrates strong retention due to hydrogen bonding interactions with the hydroxymethyl group and dipole-dipole interactions with the nitrogen centers [21] [22]. Mobile phase composition requires careful optimization to balance retention and peak shape, typically employing hexane-based systems with polar modifiers such as ethanol or isopropanol.

Specialized Stationary Phases

β-Cyclodextrin bonded phases offer unique selectivity for pyridine derivatives through inclusion complex formation and specific hydrogen bonding interactions [22]. These phases provide excellent peak shape for basic compounds and enable separation of closely related structural analogs.

Method Development Considerations

Mobile phase pH represents the most critical parameter for method development [18]. Buffered systems maintain consistent retention and peak shape, with phosphate or acetate buffers commonly employed in the pH range 2.5-4.0. Temperature control improves reproducibility, typically maintained at 25-40°C for optimal separation efficiency.

Gradient elution programs enhance separation efficiency for complex mixtures, starting with high aqueous content to retain polar metabolites while providing sufficient organic strength to elute the parent compound within reasonable analysis times [23]. Detection wavelengths around 254-280 nm utilize the pyridine chromophore for sensitive ultraviolet detection.